
3-(3-Hydroxythian-3-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Hydroxythian-3-yl)benzonitrile is an organic compound with a unique structure that combines a thian ring and a benzonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxythian-3-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of a thian derivative with a benzonitrile precursor under specific conditions. For example, the reaction of 3-hydroxythian with benzonitrile in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Hydroxythian-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(3-oxothian-3-yl)benzonitrile.
Reduction: Formation of 3-(3-hydroxythian-3-yl)benzylamine.
Substitution: Formation of 3-(3-chlorothian-3-yl)benzonitrile or 3-(3-alkoxythian-3-yl)benzonitrile.
Wissenschaftliche Forschungsanwendungen
3-(3-Hydroxythian-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Hydroxythian-3-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxybenzonitrile: Lacks the thian ring, making it less complex.
3-(3-Methoxythian-3-yl)benzonitrile: Contains a methoxy group instead of a hydroxyl group.
3-(3-Chlorothian-3-yl)benzonitrile: Contains a chlorine atom instead of a hydroxyl group.
Uniqueness
3-(3-Hydroxythian-3-yl)benzonitrile is unique due to the presence of both a thian ring and a hydroxyl group, which can impart distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H13NOS |
|---|---|
Molekulargewicht |
219.30 g/mol |
IUPAC-Name |
3-(3-hydroxythian-3-yl)benzonitrile |
InChI |
InChI=1S/C12H13NOS/c13-8-10-3-1-4-11(7-10)12(14)5-2-6-15-9-12/h1,3-4,7,14H,2,5-6,9H2 |
InChI-Schlüssel |
MCKFYHWVPJTBPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CSC1)(C2=CC=CC(=C2)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


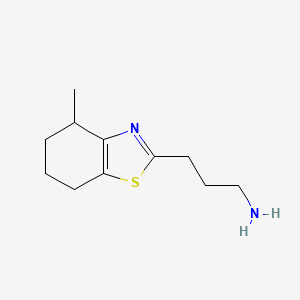

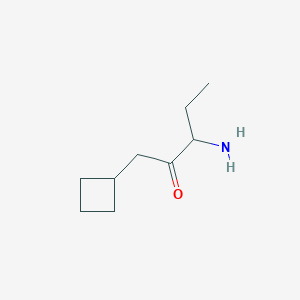




![tert-Butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate](/img/structure/B13187947.png)
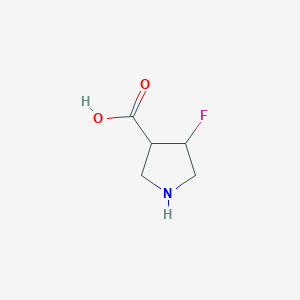
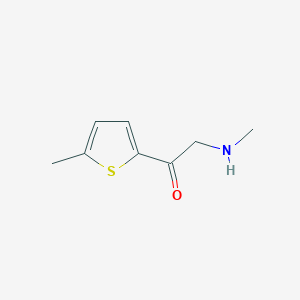
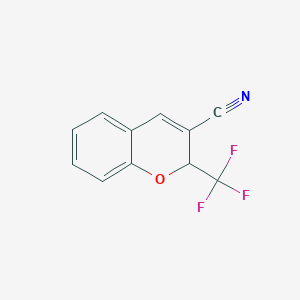
![1-[(2-Fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13187974.png)
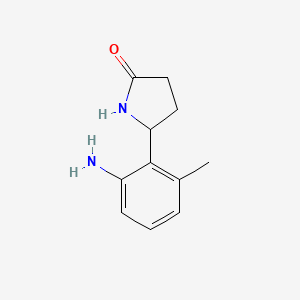
![2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13187984.png)
